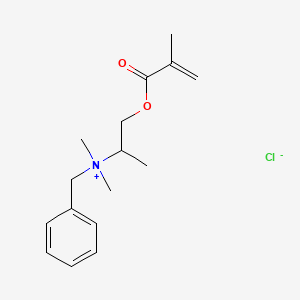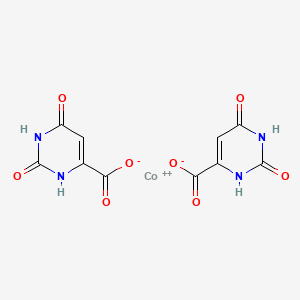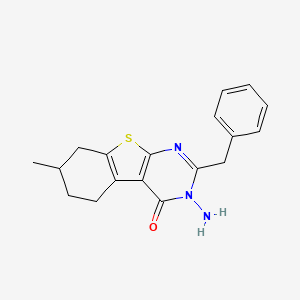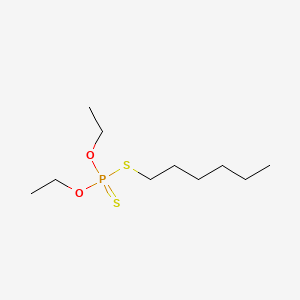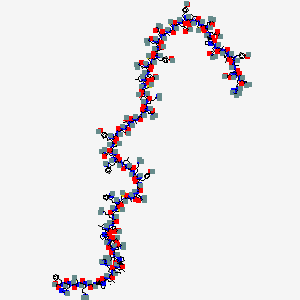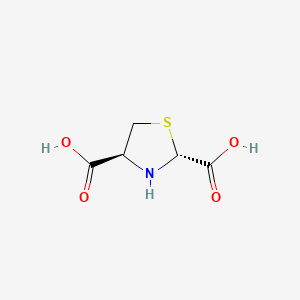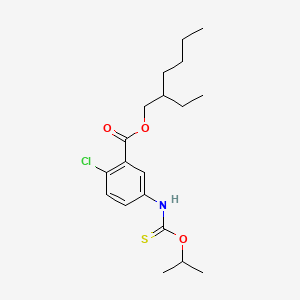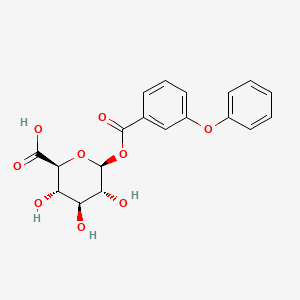
beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate): is a derivative of glucuronic acid, which is a significant component in the metabolism of various substances in the body. This compound is characterized by the presence of a glucuronic acid moiety linked to a phenoxybenzoate group. The glucuronic acid part is known for its role in detoxification processes, where it conjugates with various substances to enhance their solubility and excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) typically involves the esterification of beta-D-glucopyranuronic acid with 3-phenoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the ester bond without causing degradation of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process would include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The glucuronic acid moiety can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxybenzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucaric acid derivatives, while reduction can produce glucopyranuronic alcohols .
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its use in drug delivery systems and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) involves its interaction with specific enzymes and receptors in the body. The glucuronic acid moiety is known to conjugate with various substances, enhancing their solubility and facilitating their excretion. This process is crucial in detoxification and the metabolism of drugs and other xenobiotics .
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranuronic acid: The parent compound, which lacks the phenoxybenzoate group.
Alpha-D-Glucopyranuronic acid: An isomer with a different configuration at the anomeric carbon.
Glucuronic acid derivatives: Compounds with various substituents on the glucuronic acid moiety.
Uniqueness
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) is unique due to the presence of the phenoxybenzoate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Propiedades
Número CAS |
57991-35-2 |
|---|---|
Fórmula molecular |
C19H18O9 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenoxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O9/c20-13-14(21)16(17(23)24)27-19(15(13)22)28-18(25)10-5-4-8-12(9-10)26-11-6-2-1-3-7-11/h1-9,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19-/m0/s1 |
Clave InChI |
AREJRLCRWVGGGN-NAHJCDBISA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


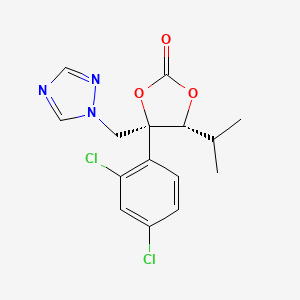
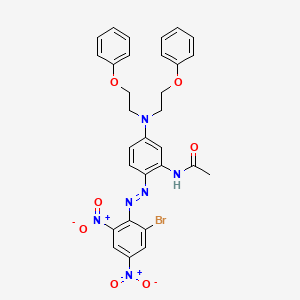
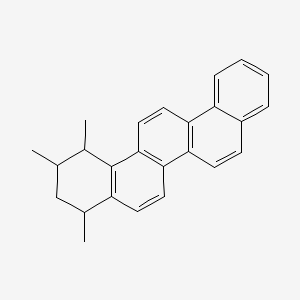
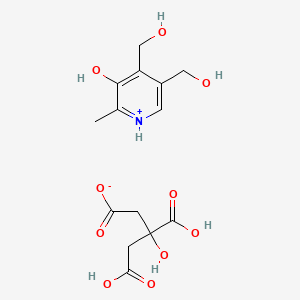
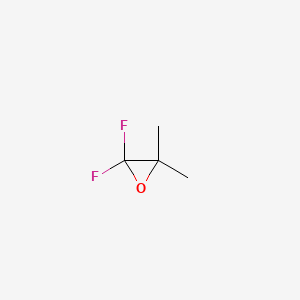
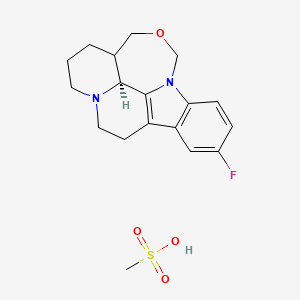
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
